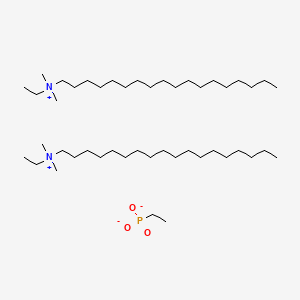
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and research applications. The compound has the molecular formula C46H101N2O3P and a molecular weight of 761.279501 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyldimethyl(octadecyl)ammonium ethyl phosphonate typically involves the quaternization of dimethyl(octadecyl)amine with ethyl phosphonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction could produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyldimethyl(octadecyl)ammonium ethyl phosphonate involves its interaction with cell membranes and other molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. The compound can also interact with proteins and other biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain.
Tetradecyltrimethylammonium bromide: Also a quaternary ammonium compound with a different alkyl chain length.
Uniqueness
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate is unique due to its specific combination of a long alkyl chain and the ethyl phosphonate group. This combination imparts distinct surfactant properties and makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93963-68-9 |
|---|---|
Molekularformel |
C46H101N2O3P |
Molekulargewicht |
761.3 g/mol |
IUPAC-Name |
ethyl-dimethyl-octadecylazanium;ethyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C22H48N.C2H7O3P/c2*1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;1-2-6(3,4)5/h2*5-22H2,1-4H3;2H2,1H3,(H2,3,4,5)/q2*+1;/p-2 |
InChI-Schlüssel |
BQGWAGXAMUXISK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC.CCCCCCCCCCCCCCCCCC[N+](C)(C)CC.CCP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















